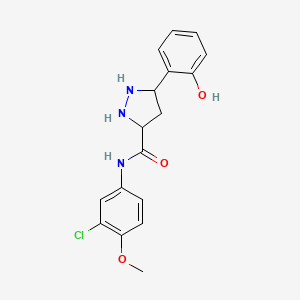![molecular formula C21H26N6O2S B12128460 2-({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B12128460.png)
2-({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(dimethylamino)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({4-amino-5-[3-(propan-2-yloxy)fenil]-4H-1,2,4-triazol-3-il}sulfanil)-N-[4-(dimetilamino)fenil]acetamida es un compuesto orgánico complejo que presenta un anillo de triazol, un grupo sulfanyl y un grupo dimetilaminofenilo
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-({4-amino-5-[3-(propan-2-yloxy)fenil]-4H-1,2,4-triazol-3-il}sulfanil)-N-[4-(dimetilamino)fenil]acetamida generalmente implica varios pasos:
Formación del anillo de triazol: El anillo de triazol se puede sintetizar mediante una reacción de ciclización que involucra hidracina y un compuesto de nitrilo apropiado en condiciones ácidas.
Adición del grupo propan-2-yloxi fenilo: Este paso implica la reacción del intermedio de triazol con 3-(propan-2-yloxi)bencil cloruro en presencia de una base como el carbonato de potasio.
Introducción del grupo sulfanyl: El grupo sulfanyl se introduce haciendo reaccionar el intermedio de triazol con tiourea en condiciones básicas.
Acoplamiento con dimetilaminofenil acetamida: El paso final implica el acoplamiento del intermedio sulfanyl-triazol con 4-(dimetilamino)fenil acetamida utilizando un reactivo de acoplamiento como EDCI (1-etil-3-(3-dimetilaminopropil)carbodiimida) en presencia de un catalizador como DMAP (4-dimetilaminopiridina).
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de los pasos sintéticos anteriores para maximizar el rendimiento y la pureza. Esto podría incluir el uso de reactores de flujo continuo para un mejor control de las condiciones de reacción y la ampliación de las reacciones a procesos por lotes.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo sulfanyl, formando sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción pueden dirigirse al anillo de triazol o a los grupos nitro si están presentes en los derivados.
Sustitución: Los anillos aromáticos en el compuesto pueden sufrir reacciones de sustitución electrófila, como nitración o halogenación.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno (H₂O₂) y ácido m-cloroperbenzoico (m-CPBA).
Reducción: Se utilizan agentes reductores como borohidruro de sodio (NaBH₄) o hidruro de aluminio y litio (LiAlH₄).
Sustitución: Las reacciones de sustitución electrófila a menudo utilizan reactivos como ácido nítrico (HNO₃) para la nitración o bromo (Br₂) para la bromación.
Productos principales
Oxidación: Sulfoxidos y sulfonas.
Reducción: Derivados de triazol reducidos.
Sustitución: Derivados nitro o halogenados de los anillos aromáticos.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se utiliza como bloque de construcción para sintetizar moléculas más complejas. Su estructura única permite diversas modificaciones, convirtiéndolo en un intermedio versátil en la síntesis orgánica.
Biología
En la investigación biológica, el compuesto se estudia por su potencial como inhibidor de enzimas o modulador de receptores. Se sabe que su anillo de triazol interactúa con objetivos biológicos, lo que lo convierte en un candidato para el desarrollo de fármacos.
Medicina
Médicamente, este compuesto se investiga por sus posibles efectos terapéuticos. Puede exhibir propiedades antimicrobianas, antifúngicas o anticancerígenas, dependiendo de su interacción con los objetivos biológicos.
Industria
En el sector industrial, este compuesto podría utilizarse en el desarrollo de nuevos materiales con propiedades específicas, como polímeros o recubrimientos que requieren funcionalidades químicas precisas.
Mecanismo De Acción
El mecanismo de acción de 2-({4-amino-5-[3-(propan-2-yloxy)fenil]-4H-1,2,4-triazol-3-il}sulfanil)-N-[4-(dimetilamino)fenil]acetamida implica su interacción con objetivos moleculares específicos. El anillo de triazol puede unirse a los sitios activos de las enzimas, inhibiendo su actividad. El grupo sulfanyl puede formar enlaces covalentes con grupos tiol en las proteínas, alterando su función. El grupo dimetilaminofenilo puede interactuar con los receptores, modulando su actividad.
Comparación Con Compuestos Similares
Compuestos similares
- 2-({4-amino-5-[3-(propan-2-yloxy)fenil]-4H-1,2,4-triazol-3-il}sulfanil)-N-[4-(metilamino)fenil]acetamida
- 2-({4-amino-5-[3-(propan-2-yloxy)fenil]-4H-1,2,4-triazol-3-il}sulfanil)-N-[4-(etilamino)fenil]acetamida
Unicidad
La singularidad de 2-({4-amino-5-[3-(propan-2-yloxy)fenil]-4H-1,2,4-triazol-3-il}sulfanil)-N-[4-(dimetilamino)fenil]acetamida radica en su combinación específica de grupos funcionales, que confieren reactividad química y actividad biológica distintas. La presencia del grupo dimetilamino mejora su solubilidad e interacción con los objetivos biológicos, lo que lo convierte en un candidato prometedor para futuras investigaciones y desarrollo.
Propiedades
Fórmula molecular |
C21H26N6O2S |
|---|---|
Peso molecular |
426.5 g/mol |
Nombre IUPAC |
2-[[4-amino-5-(3-propan-2-yloxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(dimethylamino)phenyl]acetamide |
InChI |
InChI=1S/C21H26N6O2S/c1-14(2)29-18-7-5-6-15(12-18)20-24-25-21(27(20)22)30-13-19(28)23-16-8-10-17(11-9-16)26(3)4/h5-12,14H,13,22H2,1-4H3,(H,23,28) |
Clave InChI |
FVZYTKJSYPAWEC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[5-((2E)-3-(2-furyl)prop-2-enylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ac etic acid](/img/structure/B12128389.png)
![3-(2,5-dimethoxyphenyl)-7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-2H-chromen-2-one](/img/structure/B12128404.png)
![1-(4-Chloro-phenyl)-cyclopentanecarboxylic acid [2-(1H-benzoimidazol-2-yl)-5-methyl-2H-pyrazol-3-yl]-amide](/img/structure/B12128405.png)

![(5Z)-5-[4-(dimethylamino)benzylidene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B12128411.png)
![2-{[(4-bromophenoxy)acetyl]amino}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12128415.png)
![Ethyl 6-benzyl-2-[(prop-2-en-1-ylcarbamothioyl)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B12128417.png)
![(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12128420.png)
![5-[4-(Trifluoromethoxy)benzoyl]-2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraene](/img/structure/B12128426.png)
![1-[2-(3-methoxyphenoxy)acetyl]piperidine-4-carboxylic Acid](/img/structure/B12128441.png)
![9H-Carbazole-9-ethanol, alpha-[[(2-furanylmethyl)amino]methyl]-3,6-diiodo-](/img/structure/B12128442.png)
![4-{[4-Chloro-2-(trifluoromethyl)phenyl]carbamoyl}butanoic acid](/img/structure/B12128445.png)
![4-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12128458.png)
